4-Isopropyl-6-methyltetralone
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Overview
Description
4-Isopropyl-6-methyl-1-tetralone is an organic compound with the molecular formula C₁₄H₁₈O and a molecular weight of 202.2921 g/mol . This compound is also known by other names such as 4-Isopropyl-6-methyl-3,4-dihydronaphthalen-1(2H)-one and 10-nor-Calamenen-10-one . It is a derivative of tetralone, a bicyclic ketone, and is characterized by the presence of an isopropyl group and a methyl group on the tetralone scaffold.
Preparation Methods
The synthesis of 4-Isopropyl-6-methyl-1-tetralone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable precursor, such as γ-butyrolactone, using anhydrous aluminum chloride as a catalyst . The reaction is typically carried out in a dry solvent like benzene under reflux conditions. After the reaction, the product is purified through distillation and recrystallization.
Another method involves the intramolecular arene alkylation reaction using visible light and N-(acyloxy)phthalimides as radical precursors . This method provides a diverse set of fused, partially saturated cores, which are of high interest in synthetic and medicinal chemistry.
Chemical Reactions Analysis
4-Isopropyl-6-methyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl and methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
4-Isopropyl-6-methyl-1-tetralone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-6-methyl-1-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission.
Comparison with Similar Compounds
4-Isopropyl-6-methyl-1-tetralone can be compared with other similar compounds, such as:
- 4-Isopropyl-6-methyl-3,4-dihydronaphthalen-1(2H)-one
- 10-nor-Calamenen-10-one
- 4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one
These compounds share a similar tetralone scaffold but differ in the position and type of substituents. The unique combination of isopropyl and methyl groups in 4-Isopropyl-6-methyl-1-tetralone contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-4-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-9(2)11-6-7-14(15)12-5-4-10(3)8-13(11)12/h4-5,8-9,11H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZXBPVAPQXAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCC2C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423897 |
Source
|
Record name | 4-Isopropyl-6-methyltetral-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57494-10-7 |
Source
|
Record name | 4-Isopropyl-6-methyltetral-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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